4-chloro-N'-(4-methoxybenzylidene)benzohydrazide
Description
Properties
CAS No. |
51771-28-9 |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-8-2-11(3-9-14)10-17-18-15(19)12-4-6-13(16)7-5-12/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
LKVQAJOKAKNCOO-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N’-(4-methoxybenzylidene)benzohydrazide can be synthesized through the condensation reaction between 4-chlorobenzohydrazide and 4-methoxybenzaldehyde . The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. A few drops of glacial acetic acid may be added to catalyze the reaction. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(4-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Condensation Reactions
The compound is synthesized via a classic hydrazone formation reaction between 4-chlorobenzohydrazide and 4-methoxybenzaldehyde . This acid-catalyzed condensation occurs under reflux in methanol or ethanol, yielding the product in 78–92% purity after recrystallization .
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Methanol/Ethanol |
| Catalyst | Acetic acid |
| Temperature | Reflux (~78°C for methanol) |
| Reaction Time | 3–6 hours |
| Yield | 78–92% |
The reaction mechanism involves nucleophilic attack by the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the C=N bond . The E-configuration of the hydrazone is confirmed by crystallographic studies .
Coordination Chemistry
The hydrazone’s N–H and C=O groups act as donor sites for metal coordination. Studies on analogous compounds demonstrate chelation with transition metals (e.g., Cu(II), Ni(II)), forming octahedral or square-planar complexes . These interactions enhance the compound’s potential in catalysis and medicinal chemistry.
Example Coordination Modes:
-
Bidentate : Binds via the hydrazone nitrogen and carbonyl oxygen.
-
Tridentate : Additional interaction with the methoxy oxygen .
Hydrolysis and Stability
The hydrazone bond is susceptible to hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde. Experimental data indicate:
| Condition | Outcome |
|---|---|
| pH < 3 | Complete hydrolysis within 2 hours |
| pH 10–12 | Partial decomposition over 24 hours |
This lability is critical for controlled drug release applications.
Substitution Reactions
The chloro substituent at the para position undergoes nucleophilic aromatic substitution (NAS) with reagents like amines or alkoxides. For example:
-
Reaction with sodium methoxide replaces Cl with OCH₃ at elevated temperatures (80–100°C).
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the hydrazone’s C=N bond to a carbonyl group, yielding 4-chlorobenzoyl-4-methoxybenzoic acid .
-
Reduction : NaBH₄ reduces the C=N bond to C–N, producing a secondary amine derivative.
Biological Activity and Derivatives
Structural modifications via reactions with diverse aldehydes generate derivatives with enhanced bioactivity. For instance:
-
Antimicrobial Activity : Derivatives with hydroxyl or nitro groups exhibit bacterial growth inhibition (MIC: 8–32 µg/mL) .
-
Anticancer Potential : Copper(II) complexes of the hydrazone show cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.5 µM).
Crystallographic and Spectroscopic Insights
-
Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize the crystal lattice, forming chains along the axis .
-
Dihedral Angles : The benzene rings form a 50.1° angle, influencing steric effects in reactions .
Data Tables
Table 1: Key Spectral Data for 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 11.77 (s, NH), 8.80 (s, N=CH), 7.93 (d, Ar–H), 3.83 (s, OCH₃) |
| IR (KBr) | ν 3190 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |
Table 2: Reaction Yields with Different Aldehydes
| Aldehyde | Yield (%) |
|---|---|
| 2,4,6-Trihydroxy | 88 |
| 3,4,5-Trihydroxy | 85 |
| 4-Nitro | 78 |
Research Findings
-
Structural Flexibility : The dihedral angle between aromatic rings (50.1°) permits conformational adaptability during metal coordination .
-
Hydrogen-Bonded Networks : These contribute to thermal stability (decomposition >250°C) .
This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and functional materials. For further details, consult crystallographic databases (CCDC references) and pharmacological studies .
Scientific Research Applications
Medicinal Chemistry
4-chloro-N'-(4-methoxybenzylidene)benzohydrazide has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that derivatives of benzohydrazides exhibit significant antimicrobial effects. For example, related compounds have shown minimum inhibitory concentration (MIC) values against various bacterial strains, suggesting their potential as antimicrobial agents.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| N'-(4-chlorobenzylidene)benzohydrazide | 6.25 | Antimicrobial against S. typhimurium |
| Benzylidene-4-tert-butylbenzohydrazide | 13.33 - 251.74 | Urease inhibition |
- Anticancer Screening : Studies have evaluated the cytotoxic effects of hydrazone derivatives against cancer cell lines. Notably, significant cytotoxicity was observed in glioblastoma and liver cancer models, indicating potential for development into new therapies.
Materials Science
In materials science, this compound can be utilized in the synthesis of polymers and materials with specific properties. Its ability to form metal complexes enhances its applicability in developing novel materials with tailored functionalities.
Coordination Chemistry
The compound acts as a ligand in forming metal complexes, which can exhibit various catalytic and biological activities. The coordination of transition metals with hydrazone ligands has been shown to enhance their biological activity, particularly in anticancer research.
Urease Inhibition Study
A study focused on benzohydrazide derivatives found that several compounds exhibited urease inhibitory activity, crucial for treating urological disorders. The IC50 values ranged from 13.33 µM to over 200 µM, demonstrating potential for further drug development.
Anticancer Research
In a detailed investigation of hydrazone derivatives against cancer cell lines, compounds were tested using the MTT assay, revealing significant cytotoxic effects. The results highlighted the importance of structural modifications on biological activity, paving the way for future research into effective anticancer agents.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. As a hydrazone compound, it can form stable complexes with metal ions, which may play a role in its biological activities. The compound’s antimicrobial and antifungal properties are thought to result from its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes . Its potential anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
- Key Observations :
- The 4-methoxy group in the target compound enhances solubility in polar solvents compared to dichloro derivatives (e.g., 4CNB) .
- Nitro substituents (e.g., in C₁₄H₁₀ClN₃O₄) reduce thermal stability but improve π-π stacking in crystal lattices .
- Chlorine atoms increase molecular weight and lipophilicity, favoring membrane penetration in antimicrobial applications .
Biological Activity
4-chloro-N'-(4-methoxybenzylidene)benzohydrazide, a hydrazone derivative synthesized from the condensation of 4-chlorobenzohydrazide and 4-methoxybenzaldehyde, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.
Synthesis
The synthesis of this compound involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzaldehyde in ethanol, leading to the formation of a solid product upon evaporation of the solvent. The compound's structure has been confirmed through various spectroscopic methods, including NMR and X-ray crystallography .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. These compounds exhibit significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : The compound demonstrated notable antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were significantly lower than those for normal cell lines, indicating selective toxicity towards cancer cells .
- Mechanism of Action : Research suggests that hydrazone derivatives induce apoptosis and autophagy in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and increased expression of pro-apoptotic proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has an MIC value in the range of 0.48–7.81 µg/mL against various bacterial strains .
- Antifungal Activity : The compound's antifungal efficacy was assessed against Candida spp., with varying degrees of effectiveness noted. Some derivatives showed MIC values exceeding 1000 µg/mL, indicating moderate activity .
Case Studies
- Anticancer Efficacy : A study evaluating the effects of various hydrazone derivatives found that this compound exhibited an IC50 value of approximately 3.91 µg/mL against MRSA strains, outperforming conventional antibiotics like nitrofurantoin .
- Toxicity Assessment : The acute toxicity of this compound was evaluated using Danio rerio embryos, adhering to OECD guidelines. The results indicated a favorable safety profile compared to other tested compounds, reinforcing its potential as a therapeutic agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG2 | 3.91 |
| H1563 | 5.62 | |
| LN-229 | 2.45 | |
| HEK-293 | >100 |
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.91 |
| Escherichia coli | 15.62 |
| Pseudomonas aeruginosa | 31.25 |
| Candida albicans | >1000 |
Q & A
Q. Table 1: Synthesis Parameters Across Studies
| Parameter | |||
|---|---|---|---|
| Solvent | Ethanol | Ethanol | Methanol |
| Reaction Time | 1 hour | 2 hours | Slow evaporation |
| Yield | ~80–90% | 82–90% | Not reported |
| Purification | Recrystallization | Recrystallization | Methanol evaporation |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- FTIR Spectroscopy : Confirms the presence of C=O (1636–1638 cm⁻¹) , C=N (1601–1602 cm⁻¹) , and N–H (3170–3427 cm⁻¹) bonds .
- ¹H NMR : Peaks at δ 3.85 ppm (methoxy group), δ 8.72 ppm (imine proton), and aromatic protons at δ 6.3–8.0 ppm .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., methanol solvates form O–H···N interactions) .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Activity : Tested against E. coli and S. aureus using agar diffusion; activity correlates with electron-withdrawing substituents (e.g., Cl) enhancing membrane disruption .
- Antifungal Activity : Evaluated via MIC assays against C. albicans; moderate efficacy linked to hydrazide moiety .
- Insulin-Enhancing Potential : Vanadium complexes of similar hydrazides show glucose uptake stimulation in vitro .
Advanced: How do substituent variations impact biological activity and electronic properties?
Methodological Answer:
Substituents alter electron density and lipophilicity , critical for target binding. For example:
- Chloro vs. Methoxy Groups : Chloro (electron-withdrawing) enhances antimicrobial activity by 15–20% compared to methoxy (electron-donating) .
- DFT Studies : HOMO-LUMO gaps (4.5–5.2 eV) predict reactivity; lower gaps correlate with higher bioactivity .
Experimental Design Tip : Synthesize derivatives with halogen, nitro, or hydroxy substituents and compare via QSAR modeling .
Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental data?
Methodological Answer:
- Charge Distribution Analysis : DFT calculations reveal chloro-substituted derivatives have higher electrophilicity indices (ω = 4.8 eV), favoring nucleophilic attack in bacterial proteins .
- Solvent Effects : PCM models simulate polar environments, explaining discrepancies in solubility-driven bioactivity .
- Contradiction Case : Conflicting MIC values for P. aeruginosa may arise from strain-specific efflux pumps; docking studies can identify binding affinity variations .
Advanced: What challenges exist in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Challenge : Polymorphism due to flexible hydrazide backbone .
- Solution : Slow evaporation of methanol yields monoclinic crystals (space group P2₁/c) with Z = 4 .
- Key Interactions : N–H···O and C–H···π stacking stabilize the lattice; methanol solvates occupy voids .
Advanced: How to design a study correlating structure-activity relationships (SAR) for derivatives?
Methodological Approach:
Synthetic Design : Prepare derivatives with substituents at para (Cl, OMe, NO₂) and ortho (OH, Br) positions .
Characterization : Use SC-XRD to confirm planarity; deviations >5° reduce bioactivity .
Assays :
- Enzymatic Inhibition : Test against urease or acetylcholinesterase .
- Cytotoxicity : MTT assays on HEK-293 cells to rule off-target effects .
Statistical Analysis : Multivariate regression to link logP, HOMO energy, and IC₅₀ values .
Advanced: How to address inconsistencies in antimicrobial data across studies?
Methodological Recommendations:
- Standardize Protocols : Use CLSI guidelines for MIC assays; fix inoculum size at 1×10⁶ CFU/mL .
- Control Compounds : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) for benchmarking .
- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers due to solvent (DMSO vs. water) or pH variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
